benzo[f]quinolin-5-amine
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Description
Benzo[f]quinolin-5-amine is a chemical compound with the molecular formula C13H10N2. It is a derivative of benzo[f]quinoline, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of benzoquinoline derivatives has been explored in various studies. For instance, a study reported the synthesis of benzoquinoline derivatives via Friedländer condensation of aminonaphthalene carbaldehydes . Another study highlighted the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions for the construction and functionalization of quinoline .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The compound is characterized by a benzene ring fused with a pyridine moiety, which is a characteristic feature of quinoline derivatives .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system, undergoing nucleophilic and electrophilic substitution reactions . A study reported the synthesis of quinoline derivatives via a one-pot method involving the condensation of primary aryl amine with β-diketone .Physical and Chemical Properties Analysis
This compound is a derivative of benzo[f]quinoline, which is a yellow crystal or white powder with a characteristic irritating odor . It is sensitive to prolonged exposure to air and is insoluble in water .Safety and Hazards
Future Directions
Quinoline and its derivatives have received considerable attention due to their versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous derivatives harnessed via expeditious synthetic approaches . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of benzo[f]quinolin-5-amine can be achieved through a multi-step process involving the condensation of an aldehyde with an amine, followed by cyclization and reduction reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "aniline", "sodium ethoxide", "acetic acid", "sodium borohydride", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-nitrobenzaldehyde (1.0 equiv) in ethanol and add sodium ethoxide (1.2 equiv). Stir the mixture at room temperature for 1 hour to form the corresponding imine intermediate.", "Step 2: Add aniline (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours to form the desired Schiff base.", "Step 3: Add acetic acid to the reaction mixture to protonate the Schiff base and initiate cyclization. Heat the mixture to reflux for 6 hours to form the benzo[f]quinoline intermediate.", "Step 4: Cool the reaction mixture and add sodium borohydride (1.5 equiv) to reduce the nitro group to an amine. Stir the mixture at room temperature for 2 hours.", "Step 5: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Purify the product by column chromatography to obtain benzo[f]quinolin-5-amine as a yellow solid." ] } | |
CAS No. |
873414-73-4 |
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
benzo[f]quinolin-5-amine |
InChI |
InChI=1S/C13H10N2/c14-12-8-9-4-1-2-5-10(9)11-6-3-7-15-13(11)12/h1-8H,14H2 |
InChI Key |
YAIZPHHPRUNDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C(=CC2=C1)N)N=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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